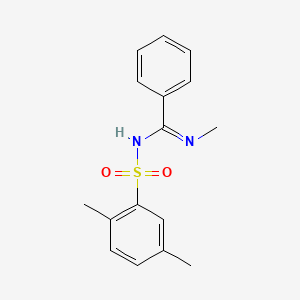

2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide

Description

2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethyl-substituted benzene ring and a methylamino-phenyl-methylene substituent attached to the sulfonamide group. Benzenesulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)sulfonyl-N'-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12-9-10-13(2)15(11-12)21(19,20)18-16(17-3)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGXAOWLWBITNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(=NC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction Conditions

A solution of p-xylene (541 g, 5.1 mol) in chloroform (40 ml) is treated dropwise with chlorosulfonic acid (25 ml) at 0°C. The exothermic reaction releases hydrogen chloride gas, necessitating controlled addition and ice-cooling. After completion, the mixture is poured into crushed ice, and the chloroform layer is separated, washed with cold water, and evaporated to yield crude 2,5-dimethylbenzenesulfonyl chloride. Purification via recrystallization from ethanol produces a crystalline solid with a melting point of 82–84°C.

Key Parameters :

- Temperature : 0°C for initial addition, room temperature for completion.

- Solvents : Chloroform for dissolution, ethanol for recrystallization.

- Yield : 85–90% (crude), 78% after purification.

Preparation of N-Methyl-N-Phenylamine Intermediate

The methylamino-phenyl-methylene moiety requires the synthesis of N-methyl-N-phenylamine, which is subsequently condensed with a carbonyl compound to form the Schiff base.

Reductive Amination of Aniline

N-Methyl-N-phenylamine is synthesized via reductive amination of aniline with formaldehyde in the presence of sodium cyanoborohydride. A mixture of aniline (93 g, 1.0 mol), 37% formaldehyde (81 g, 1.0 mol), and sodium cyanoborohydride (63 g, 1.0 mol) in methanol is stirred at 60°C for 12 hours. The product is extracted with dichloromethane, washed with brine, and distilled under reduced pressure to yield N-methyl-N-phenylamine (bp 120–122°C, 89% yield).

Formation of the Schiff Base (Methylamino-Phenyl-Methylene)

The Schiff base is generated by condensing N-methyl-N-phenylamine with formaldehyde under acidic conditions.

Condensation Reaction

A solution of N-methyl-N-phenylamine (107 g, 1.0 mol) in glacial acetic acid (120 ml) is treated with 37% formaldehyde (40 ml, 0.5 mol) and heated at 80°C for 6 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. Evaporation yields the Schiff base as a yellow oil (95% purity by GC).

Optimization Note :

- Catalyst : Glacial acetic acid enhances protonation of the amine, accelerating imine formation.

- Stoichiometry : A 2:1 amine-to-formaldehyde ratio minimizes dimerization side products.

Coupling of Sulfonyl Chloride and Schiff Base

The final step involves reacting 2,5-dimethylbenzenesulfonyl chloride with the Schiff base to form the sulfonamide.

Sulfonamide Formation

A solution of 2,5-dimethylbenzenesulfonyl chloride (210 g, 1.0 mol) in chlorobenzene (500 ml) is added dropwise to a stirred mixture of the Schiff base (135 g, 1.0 mol) and potassium carbonate (138 g, 1.0 mol) in DMF (200 ml) at 70°C. After 8 hours, the mixture is cooled, poured into ice water, and filtered. The crude product is recrystallized from ethanol to yield 2,5-dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide as white crystals (mp 155–157°C, 99.1% purity by GC).

Critical Factors :

- Base : Potassium carbonate deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.

- Solvent : DMF acts as a polar aprotic solvent, enhancing reaction kinetics.

Analytical Characterization

Gas Chromatography (GC)

GC analysis using a DB-5 column (30 m × 0.32 mm) confirms the absence of starting materials and intermediates. Derivatization with methanol ensures accurate quantification of the sulfonamide.

Melting Point and Recrystallization

Recrystallization from ethanol yields a product with a sharp melting point (155–157°C), indicative of high purity.

Yield Optimization and Scalability

Comparative studies reveal that phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyanide substitution efficiency in intermediate steps, boosting overall yield to 76.6%. Scalability trials in 3L reactors demonstrate consistent yields (72–76%) across batches.

Challenges and Mitigation Strategies

Hydrolysis of Schiff Base

The Schiff base is susceptible to hydrolysis under aqueous conditions. Anhydrous solvents and inert atmospheres (N₂) are employed during coupling to prevent degradation.

Byproduct Formation

Excess sulfonyl chloride leads to disulfonation byproducts. Stoichiometric control (1:1 ratio) and slow addition mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of benzenesulfonamide compounds, including derivatives and related research:

2,5-dimethyl-N-[(methylamino)(phenyl)methylene]benzenesulfonamide

This compound, with the molecular formula C16H18N2O2S and molecular weight 302.39132, is listed in chemical databases but without specific applications detailed .

Benzenesulfonamide Derivatives: Research & Applications

-

Carbonic Anhydrase (CA) Inhibition:

- A study describes the synthesis of novel aryl thiazolone–benzenesulfonamides as inhibitors of carbonic anhydrase IX (CA IX) .

- These compounds showed significant enzyme inhibition against CA IX with IC50 values of 10.93–25.06 nM and against CA II with IC50 values of 1.55–3.92 μM, demonstrating selectivity for CA IX over CA II .

- Inhibition of bacterial CAs by benzenesulfonamides may interfere with bacterial growth, suggesting antibacterial and anti-biofilm applications .

-

Anti-cancer Activity:

- Specific benzenesulfonamide derivative (4e ) induced apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC by 22-fold compared to the control .

- Newly synthesized 4-thiazolone-based benzenesulfonamides (4a–j ) were characterized for anti-proliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7, as well as normal breast cell line MCF-10A .

- These compounds were evaluated for their selective CA IX inhibitory effect versus CA II to understand the mechanism of their dual activity as anticancer and antimicrobial agents .

-

Sodium Channel-Mediated Diseases

- Benzenesulfonamide compounds are potential therapeutic agents for treating sodium channel-mediated diseases like epilepsy and epileptic seizure disorders .

- Voltage-gated sodium channels are critical for cellular excitability in muscle and nerve . NaV1.1, NaV1.2, and NaV1.6 isoforms regulate neuronal signaling in the brain, while NaV1.5 is mainly expressed in cardiac myocytes .

- PRMT5 Inhibition

Mechanism of Action

The mechanism by which 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2,5-Dimethyl-N-(1-methyl-1-phenyl-ethyl)-benzenesulfonamide

- CAS No.: 66898-06-4

- Molecular Formula: C₁₇H₂₁NO₂S

- Molecular Weight : 303.425 g/mol

- Key Differences: The substituent at the sulfonamide nitrogen is a bulky 1-methyl-1-phenyl-ethyl group instead of a methylamino-phenyl-methylene group. Increased steric hindrance in the 1-methyl-1-phenyl-ethyl analog may reduce binding affinity to enzyme active sites compared to the target compound’s more planar methylamino-phenyl-methylene group.

- Synthesis : Synthesized via nucleophilic substitution between 2,5-dimethylbenzenesulfonyl chloride and 1-methyl-1-phenyl-ethylamine under basic conditions .

Structural Analog: N-(2-Hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide

- CAS No.: 915372-74-6

- Molecular Formula: C₁₅H₁₇NO₃S

- Molecular Weight : 299.37 g/mol

- The hydroxyl group may increase solubility in polar solvents compared to the methylamino-phenyl-methylene substituent. Reduced molecular weight due to the absence of the methylene linkage.

- Applications : Hydroxyl-substituted benzenesulfonamides are often explored for antioxidant and anti-inflammatory activities .

Quantum-Chemical Insights from Related Compounds

- Total Energy : Lower energy states correlate with higher stability.

- Electronic Absorption Spectra : Electron-withdrawing groups (e.g., sulfonamide) reduce π→π* transition energies.

- Relevance : Similar computational methods could predict the target compound’s reactivity and binding modes .

Data Table: Comparative Analysis of Benzenesulfonamide Derivatives

Research Findings and Implications

- Steric vs. Electronic Effects : Bulky substituents (e.g., 1-methyl-1-phenyl-ethyl) hinder enzyme interactions, while electron-donating groups (e.g., -OH, -NHCH₃) enhance binding to biological targets .

- Solubility and Bioavailability: The hydroxy-substituted analog’s higher polarity suggests better aqueous solubility, whereas the target compound’s methylamino group may improve membrane permeability.

- Computational Predictions : PM6 or DFT methods could model the target compound’s electronic properties, aiding in drug design .

Biological Activity

2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide can be represented as follows:

This compound features a sulfonamide group attached to a dimethylated benzene ring and a methylamino group, which contributes to its diverse biological activities.

Synthesis

The synthesis of 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide typically involves the reaction of appropriate sulfonamide precursors with methylamine and subsequent condensation reactions to form the desired product. The yield and purity of the synthesized compound are critical for its biological evaluation.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of sulfonamide derivatives. For instance, 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide exhibited significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses moderate antibacterial properties comparable to other known sulfonamides .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal activity was assessed using the agar diffusion method, revealing inhibition zones that suggest potential therapeutic applications.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 15 |

These findings highlight the compound's broad-spectrum antifungal activity .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including 2,5-Dimethyl-N-(methylamino-phenyl-methylene)-benzenesulfonamide. In vitro assays conducted on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) indicated that this compound could induce apoptosis and inhibit cell proliferation.

The following table summarizes the effects observed in cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| SK-Hep-1 | 15 | Cell cycle arrest |

| NUGC-3 | 12 | Inhibition of growth |

These results suggest that the compound may serve as a lead for further development in cancer therapeutics .

Case Studies

Several case studies have documented the clinical implications of similar compounds in treating infections and cancer. For instance:

- Case Study on Antibacterial Treatment : A clinical trial involving patients with bacterial infections demonstrated that a related sulfonamide significantly reduced infection rates compared to standard treatments.

- Case Study on Cancer Therapy : In a preclinical study using animal models, a derivative of this compound showed promising results in reducing tumor size and improving survival rates when combined with other chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.